1-[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]piperidine-4-carboxamide
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Overview
Description
1-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXAMIDE is a heterocyclic compound that features a fused thieno[2,3-b]pyridine ring system
Preparation Methods
The synthesis of 1-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile and ethyl chloroacetate.
Reaction Conditions: The reaction is carried out in a high boiling point solvent such as pyridine or in the presence of a strong base like potassium carbonate, potassium hydroxide, or sodium alkoxide.
Cyclization: The intermediate product undergoes Thrope–Ziegler cyclization in ethanolic KOH to form the desired compound.
Chemical Reactions Analysis
1-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions:
Diazotization: Diazotization with sodium nitrite in water produces 3-diazo-2-ethylcarbonyl-4,6-dimethylthieno[2,3-b]pyridine.
Cycloaddition: The compound can undergo cycloaddition reactions with arylazoacetylacetones or arylazomalononitriles to form azo dyes.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the ester carbonyl can undergo electrophilic substitution.
Scientific Research Applications
1-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Pharmaceuticals: It serves as a building block for synthesizing polyfunctionalized heterocyclic compounds with potential pharmaceutical applications.
Dye Synthesis: The compound is used in the synthesis of azo dyes, which are applied to polyesters and polyamides.
Biological Activity: It has been used to synthesize biologically active compounds, including those with potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXAMIDE involves interactions with various molecular targets:
Comparison with Similar Compounds
1-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds:
Properties
Molecular Formula |
C16H20N4O2S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H20N4O2S/c1-8-7-9(2)19-15-11(8)12(17)13(23-15)16(22)20-5-3-10(4-6-20)14(18)21/h7,10H,3-6,17H2,1-2H3,(H2,18,21) |
InChI Key |
CQBVJIASVLYOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N3CCC(CC3)C(=O)N)N)C |
Origin of Product |
United States |
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